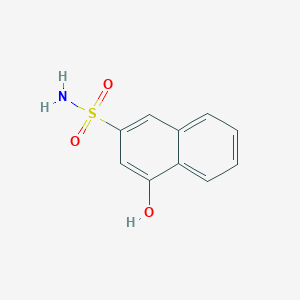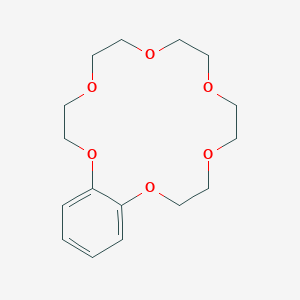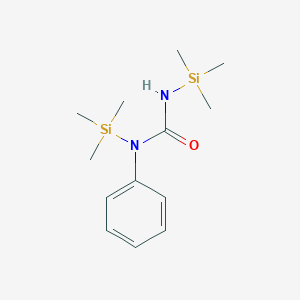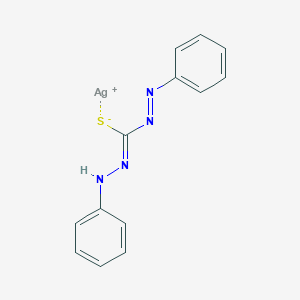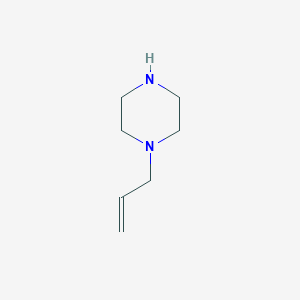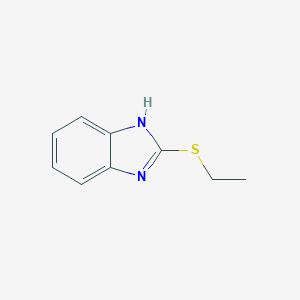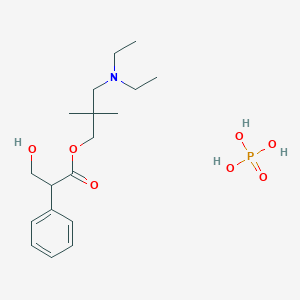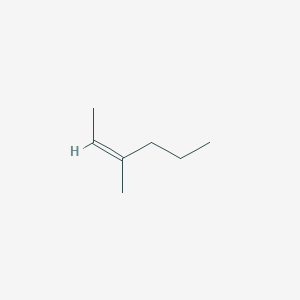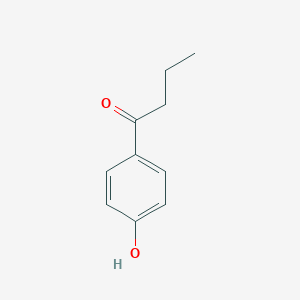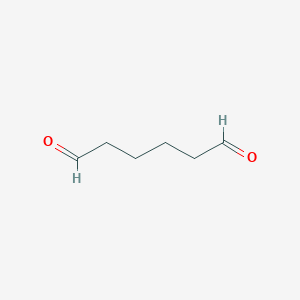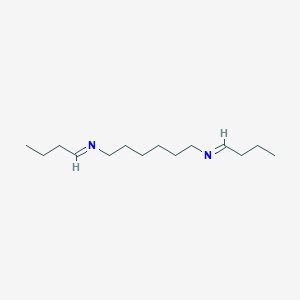
N,N'-Dibutylidenehexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-dibutylidene- is an organic compound with the chemical formula C14H28N2. It is a derivative of hexanediamine, where the amine groups are modified with butylidene groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dibutylidene- can be synthesized through the reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. The reaction typically involves:
Reactants: 1,6-hexanediamine and butyraldehyde.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 1,6-hexanediamine, N,N’-dibutylidene- may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N,N’-dibutylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The butylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine .
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-dibutylidene- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,6-hexanediamine, N,N’-dibutylidene- involves its interaction with molecular targets such as enzymes and receptors. The butylidene groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediamine, N,N’-dimethyl-: A derivative with methyl groups instead of butylidene groups.
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: A compound with four methyl groups attached to the nitrogen atoms.
1,6-Hexanediamine, N,N’-dibutyl-: Similar to the dibutylidene derivative but with butyl groups instead of butylidene.
Uniqueness
1,6-Hexanediamine, N,N’-dibutylidene- is unique due to the presence of butylidene groups, which can impart distinct chemical and biological properties compared to its analogs. These modifications can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Eigenschaften
CAS-Nummer |
1002-91-1 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
Kanonische SMILES |
CCCC=NCCCCCCN=CCCC |
Key on ui other cas no. |
1002-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


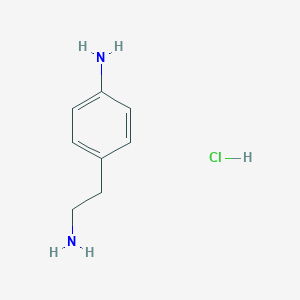
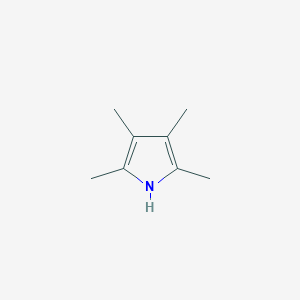
![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
